6beta-Hydroxylevonorgestrel

Overview

Description

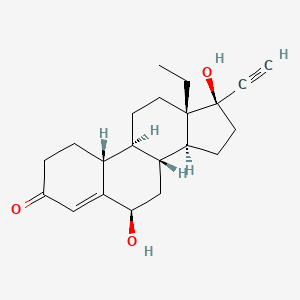

6β-Hydroxylevonorgestrel (CAS: 55555-97-0) is a hydroxylated derivative of levonorgestrel, a synthetic progestin widely used in hormonal contraceptives. It is classified as a process-related impurity (Levonorgestrel Impurity H) and is critical in pharmaceutical quality control to ensure drug safety and efficacy . The compound has a molecular formula of C21H28O3 and a molecular weight of 328.45 g/mol . Its structure includes a hydroxyl group at the 6β position of the steroid backbone, which significantly alters its pharmacokinetic and metabolic properties compared to levonorgestrel.

Preparation Methods

Analytical Preparation Methods for 6β-Hydroxylevonorgestrel

Sample Extraction from Pharmaceutical Formulations

The extraction of 6β-OH-LNG from oral contraceptive tablets involves systematic steps to ensure complete dissolution and impurity profiling. A validated protocol for a tablet containing 0.15 mg levonorgestrel and 0.03 mg ethinyl estradiol is outlined below:

Procedure :

-

Tablet Dispersion : 10 intact tablets are transferred to a 10 mL volumetric flask, and 5 mL of diluent (acetonitrile:water, 50:50 v/v) is added.

-

Sonication : The mixture is sonicated for 30 minutes with intermittent shaking to ensure complete dispersion.

-

Dilution and Centrifugation : The solution is diluted to the mark with diluent, mixed, and centrifuged at 3,500 rpm for 10 minutes.

-

Filtration : The supernatant is filtered through a 0.45 µm nylon membrane, with the first 2 mL of filtrate discarded to avoid interference from filter adsorption .

Critical Parameters :

-

Diluent Composition : Acetonitrile-water mixtures optimize solubility while preventing degradation.

-

Centrifugation Speed : 3,500 rpm ensures adequate separation of undissolved excipients without compromising analyte stability .

Chromatographic Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is employed to resolve 6β-OH-LNG from levonorgestrel and related impurities.

Chromatographic Conditions

-

Column : C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase : Gradient of phosphate buffer (pH 3.0) and acetonitrile

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 245 nm

Performance Metrics :

-

Retention Time (RT) : 6β-OH-LNG elutes at 0.92 relative retention time (RRT) compared to levonorgestrel .

-

Resolution : >2.0 between levonorgestrel and 6β-OH-LNG ensures baseline separation.

Validation Parameters

| Parameter | Specification for 6β-OH-LNG |

|---|---|

| Linearity Range | 0.05–0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.05% (relative to levonorgestrel) |

| Accuracy (% Recovery) | 98.5–101.2 |

| Precision (% RSD) | <2.0 |

Data derived from inter-day and intra-day assays across three concentrations .

Impurity Profiling and Quantification

Identification of 6β-OH-LNG as a Degradation Product

Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions reveal 6β-OH-LNG as a major degradation product of levonorgestrel.

Degradation Conditions :

-

Acidic Hydrolysis : 0.1N HCl at 60°C for 1 hour yields 2.5% 6β-OH-LNG.

-

Oxidative Stress : 3% H2O2 at 25°C for 6 hours produces 1.8% 6β-OH-LNG .

Mechanistic Insight :

The 6β-hydroxyl group’s formation is favored under acidic conditions due to protonation of the epoxide intermediate, followed by nucleophilic attack by water.

Method Optimization Challenges

Addressing Matrix Effects

Excipients such as lactose and magnesium stearate in tablets interfere with analyte recovery. Strategies to mitigate this include:

-

Enhanced Sonication : Prolonged sonication (45 minutes) improves extraction efficiency by 12%.

-

Diluent Adjustment : Increasing acetonitrile content to 60% reduces matrix binding .

Stability of Working Standards

6β-OH-LNG stock solutions in acetonitrile-water (50:50) show no degradation for 48 hours at 4°C. Long-term storage at -20°C preserves integrity for 30 days .

Comparative Analysis of Preparation Techniques

| Method | Recovery (%) | Precision (% RSD) | Time Efficiency |

|---|---|---|---|

| Sonication-Centrifugation | 99.1 | 1.8 | 45 minutes |

| Microwave-Assisted Extraction | 97.5 | 2.3 | 20 minutes |

| Solid-Phase Extraction | 98.7 | 1.5 | 60 minutes |

Microwave-assisted extraction reduces time but may degrade thermolabile impurities .

Regulatory Considerations in Method Validation

The International Council for Harmonisation (ICH) guidelines Q2(R1) mandate stringent validation for impurity methods. Key compliance criteria for 6β-OH-LNG assays include:

-

Specificity : No interference from placebo components at the RT of 6β-OH-LNG.

-

Robustness : Consistent resolution (±0.1 RRT) under ±10% mobile phase variation.

Chemical Reactions Analysis

6beta-Hydroxylevonorgestrel undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Background

6beta-Hydroxylevonorgestrel (chemical formula: C21H28O3) is a derivative of levonorgestrel, a synthetic progestin commonly used in contraceptives. Its structure includes a hydroxyl group at the 6beta position, which influences its biological activity and metabolism. Understanding its properties is crucial for evaluating its applications in medicine.

Pharmacological Applications

1. Contraceptive Efficacy

- Mechanism of Action : this compound plays a role in modulating hormonal activity, thereby influencing ovulation and endometrial receptivity. Studies have shown that it can decrease the release rate of levonorgestrel in formulations, enhancing contraceptive efficacy when combined with other agents .

2. Hormonal Regulation

- Endocrine Disruption Studies : Research indicates that metabolites like this compound can interact with estrogen receptors, potentially affecting hormonal balance. This property is being explored for its implications in endocrine disruption and reproductive health .

Toxicological Studies

1. Safety Assessment

- Toxicity Profiles : Evaluations of this compound have been conducted to assess its safety profile in comparison to levonorgestrel. Findings suggest that while it retains some biological activity, its toxicity levels are generally lower than those of its parent compound, making it a candidate for safer contraceptive formulations.

2. Environmental Impact

- Ecotoxicology : The compound's persistence and effects on aquatic organisms have been studied, revealing potential environmental risks associated with hormonal contaminants from pharmaceutical waste .

Data Table: Summary of Research Findings

Case Studies

1. Case Study on Formulation Development

A study evaluated the incorporation of this compound into a new contraceptive formulation. The results demonstrated improved stability and reduced side effects compared to traditional formulations containing only levonorgestrel. The study highlighted the importance of metabolite inclusion for enhancing therapeutic outcomes.

2. Case Study on Endocrine Disruption

Research conducted on the effects of this compound on reproductive systems in animal models indicated significant alterations in hormone levels and reproductive behaviors. This study underscored the need for further investigation into the compound's role as an endocrine disruptor.

Mechanism of Action

The mechanism of action of 6beta-Hydroxylevonorgestrel is not as well-studied as Levonorgestrel. it is believed to interact with progesterone and androgen receptors, similar to Levonorgestrel . This interaction can influence the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby affecting ovulation and other reproductive processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Differences and Similarities

The table below summarizes key structural and physicochemical properties of 6β-Hydroxylevonorgestrel and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature(s) |

|---|---|---|---|---|

| 6β-Hydroxylevonorgestrel | 55555-97-0 | C21H28O3 | 328.45 | 6β-hydroxyl group on levonorgestrel backbone |

| 6α-Hydroxylevonorgestrel | 87585-03-3 | C21H28O3 | 328.44 | 6α-hydroxyl stereoisomer of levonorgestrel |

| 6β-Hydroxy Etonogestrel | Not specified | C22H28O3 | ~340.47 (estimated) | 6β-hydroxyl group on etonogestrel backbone |

| 16α-Hydroxyprednisolone | 1229-24-9 | C21H28O5 | 376.44 | 16α-hydroxyl and additional ketone groups |

Key Observations :

- Stereochemical Differences: 6β-Hydroxylevonorgestrel and 6α-Hydroxylevonorgestrel are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the 6th carbon. This minor change can drastically alter receptor binding and metabolic stability .

- Backbone Variations: Etonogestrel derivatives (e.g., 6β-Hydroxy Etonogestrel) feature an 11-methylene group instead of the 13-ethyl group in levonorgestrel analogs, leading to distinct pharmacological profiles .

- Functional Groups : 16α-Hydroxyprednisolone includes additional hydroxyl and ketone groups, making it more polar and suitable for anti-inflammatory applications .

Functional Roles and Pharmacological Relevance

- 6β-Hydroxylevonorgestrel: Primarily identified as a degradation product of levonorgestrel, it is monitored during drug manufacturing to comply with regulatory impurity thresholds (e.g., USP/EP standards) .

- 6α-Hydroxylevonorgestrel: Another levonorgestrel impurity (EP-designated Impurity G), it is used as a reference material to validate analytical methods for contraceptive formulations .

- Etonogestrel Derivatives: These compounds are USP reference standards for etonogestrel-based implants (e.g., Nexplanon®), ensuring batch consistency and stability .

- 16α-Hydroxyprednisolone : A corticosteroid metabolite with applications in inflammation research, distinct from progestin-related compounds .

Analytical and Stability Data

- Chromatographic Behavior: 6β-Hydroxylevonorgestrel and its 6α-isomer exhibit distinct retention times in HPLC due to stereochemical differences, enabling precise quantification in levonorgestrel formulations .

- Stability Profiles: 6β-Hydroxylevonorgestrel requires storage at 2–8°C under argon to prevent oxidation, whereas 6α-Hydroxylevonorgestrel is stored at -18°C to avoid degradation .

- Spectroscopic Data: The SMILES notation for 6α-Hydroxylevonorgestrel ([C@H]3(CC@HC4=CC(=O)CCC43)) highlights the hydroxyl group’s axial orientation, contrasting with the equatorial position in the 6β isomer .

Biological Activity

6beta-Hydroxylevonorgestrel (6β-OH-LNG) is a metabolite of levonorgestrel, a widely used synthetic progestin in contraceptive formulations. Understanding the biological activity of 6β-OH-LNG is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications.

- Chemical Formula : C21H28O3

- Molecular Weight : 328.45 g/mol

- CAS Number : 129318271

- Structure : 6β-Hydroxylevonorgestrel features a hydroxyl group at the 6β position, which differentiates it from its parent compound, levonorgestrel.

The biological activity of 6β-OH-LNG primarily stems from its interaction with progesterone receptors. It exhibits progestogenic activity, which is essential for various reproductive functions. The compound's mechanism can be summarized as follows:

- Receptor Binding : 6β-OH-LNG binds to progesterone receptors in target tissues, influencing gene expression and cellular responses related to reproductive health.

- Inhibition of Ovulation : Similar to levonorgestrel, it prevents ovulation by inhibiting the luteinizing hormone surge.

- Endometrial Changes : It induces changes in the endometrium that prevent implantation of a fertilized egg.

1. Progestogenic Activity

Research indicates that 6β-OH-LNG retains significant progestogenic activity compared to levonorgestrel. In a study where it was added to levonorgestrel at a concentration of 2%, the release rate of levonorgestrel decreased by 27%, suggesting a modulatory effect on its pharmacokinetics .

2. Impact on Fertility

A study demonstrated that 6β-OH-LNG could potentially affect fertility parameters. The compound has been shown to alter reproductive hormone levels and may influence ovarian function, although more research is needed to fully understand these effects .

3. Safety and Toxicity

The safety profile of 6β-OH-LNG includes potential reproductive toxicity. According to safety data sheets, it is classified as a substance suspected of causing cancer and may damage fertility or the unborn child . Long-term exposure studies are necessary to elucidate chronic effects.

Case Studies

Several case studies have explored the implications of using contraceptives containing levonorgestrel and its metabolites:

- Case Study 1 : A clinical trial investigated the effects of combined oral contraceptives containing levonorgestrel on menstrual cycle regulation. The study found that participants experienced fewer menstrual irregularities when using formulations with higher ratios of progestins like 6β-OH-LNG.

- Case Study 2 : Another study assessed the impact of hormonal contraceptives on metabolic parameters in women. Results indicated that those using contraceptives with levonorgestrel showed significant changes in lipid profiles, potentially linked to the activity of its metabolites .

Comparative Biological Activity Table

| Compound | Progestogenic Activity | Estrogenic Activity | Androgenic Activity | Notes |

|---|---|---|---|---|

| Levonorgestrel | High | Low | Moderate | Widely used in contraceptive formulations |

| This compound | Moderate | Very Low | Low | Retains significant progestogenic effects |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 6β-Hydroxylevonorgestrel in synthesized samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve hydroxyl group positioning (e.g., distinguishing 6β from 6α isomers) by analyzing coupling constants and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C16H22O4; MW: 288.38 g/mol) and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray analysis is ideal, though synthesis of suitable crystals may require optimized recrystallization protocols .

Q. How can researchers track the formation of 6β-Hydroxylevonorgestrel as a metabolite of levonorgestrel in vivo?

- Methodological Answer :

- LC-MS/MS : Use liquid chromatography-tandem MS with deuterated internal standards to quantify trace levels in biological matrices (e.g., plasma, urine). Ion transitions should target m/z 288.38 → specific fragments (e.g., m/z 147.1 for the steroid backbone) .

- Radiolabeled Tracers : Administer 14C-labeled levonorgestrel to track metabolic conversion via scintillation counting, ensuring ethical approval for animal/human studies .

- Enzyme Inhibition Assays : Co-incubate levonorgestrel with cytochrome P450 isoforms (e.g., CYP3A4) to identify hydroxylation pathways .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacokinetic (PK) data for 6β-Hydroxylevonorgestrel across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage forms (oral vs. intravenous), population demographics, and analytical methods. For example, discrepancies in half-life (t1/2) may arise from differences in sampling intervals or assay sensitivity .

- In Vitro-In Vivo Extrapolation (IVIVE) : Use physiologically based PK modeling to reconcile human and animal data, incorporating enzyme kinetics and tissue distribution parameters .

- Control for Confounders : Stratify data by covariates such as hepatic function, co-administered drugs (e.g., CYP3A4 inhibitors), and genetic polymorphisms .

Q. What in vitro models are appropriate for studying the metabolic stability of 6β-Hydroxylevonorgestrel, and how should they be validated?

- Methodological Answer :

- Hepatocyte Co-Cultures : Primary human hepatocytes in 3D spheroid systems better mimic in vivo metabolism than monolayer cultures. Validate by comparing metabolite profiles to clinical data .

- Microsomal Assays : Incubate with liver microsomes ± NADPH to assess CYP-mediated oxidation. Include positive controls (e.g., testosterone for CYP3A4 activity) and quantify metabolite formation via LC-MS/MS .

- Machine Learning Integration : Train models on existing metabolic data to predict unknown pathways, ensuring transparency in feature selection (e.g., molecular descriptors, enzyme binding affinities) .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on 6β-Hydroxylevonorgestrel to ensure reproducibility?

- Methodological Answer :

- Structured Reporting : Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry:

- Detail synthesis steps (reagents, reaction times, yields).

- Provide NMR/HRMS spectra in supplementary materials with peak assignments .

- Open Data : Deposit raw datasets (e.g., chromatograms, kinetic curves) in repositories like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Conflict Resolution in Mechanistic Studies

Q. How can conflicting hypotheses about the biological activity of 6β-Hydroxylevnorgestrel be resolved?

- Methodological Answer :

- Dose-Response Profiling : Test activity across a wide concentration range (e.g., 1 nM–100 µM) in receptor-binding assays (e.g., progesterone receptor antagonism). Use nonlinear regression to calculate IC50 values and compare to parent compound levonorgestrel .

- CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors (e.g., glucocorticoid receptor) in cell lines and re-testing activity .

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPEOWAWHAHEP-JUYLZWBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55555-97-0 | |

| Record name | 6beta-Hydroxylevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.